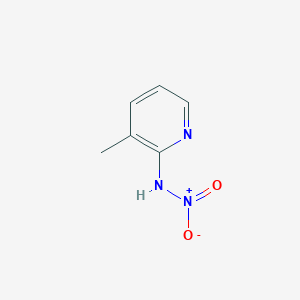
2-Pyridinamine, 3-methyl-N-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 3-methyl-N-nitro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in a variety of fields, including biochemistry, pharmacology, and materials science. In
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 3-methyl-N-nitro- is not fully understood, but it is thought to involve the inhibition of proteases. Proteases are enzymes that are involved in a variety of biological processes, including the breakdown of proteins. By inhibiting proteases, 2-Pyridinamine, 3-methyl-N-nitro- may be able to disrupt these processes and prevent the growth and spread of cancer cells.
Biochemische Und Physiologische Effekte
2-Pyridinamine, 3-methyl-N-nitro- has been found to have a variety of biochemical and physiological effects. In addition to its potential as a protease inhibitor and antitumor agent, this compound has also been found to have activity against a variety of other enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant activity, which could make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Pyridinamine, 3-methyl-N-nitro- for lab experiments is its potential as a protease inhibitor. This makes it a useful tool for studying the role of proteases in biological processes and for developing new drugs that target these enzymes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on 2-Pyridinamine, 3-methyl-N-nitro-. Some of the areas that could be explored include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific proteases and other enzymes.
2. Development of new drugs based on the structure of 2-Pyridinamine, 3-methyl-N-nitro-, including drugs that target specific proteases and other enzymes.
3. Exploration of the potential use of this compound in the development of new materials, including polymers and coatings.
4. Studies on the potential toxicity and safety of this compound, including its effects on human health and the environment.
5. Investigation of the potential use of this compound as an antioxidant, and its potential for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-Pyridinamine, 3-methyl-N-nitro- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of properties that make it useful in a number of fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in the development of new drugs and materials.
Synthesemethoden
The synthesis of 2-Pyridinamine, 3-methyl-N-nitro- can be achieved through a variety of methods, including the reaction of 3-methylpyridine with nitric acid and ammonium hydroxide. This reaction produces a yellow crystalline solid that can be purified through recrystallization. Other methods for synthesizing this compound include the reaction of 3-methylpyridine with nitrous acid, the reaction of 3-methylpyridine with nitrosyl chloride, and the reaction of 3-methylpyridine with sodium nitrite.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 3-methyl-N-nitro- has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of properties that make it useful in a number of fields, including biochemistry, pharmacology, and materials science. Some of the potential applications of 2-Pyridinamine, 3-methyl-N-nitro- include:
1. Biochemistry: 2-Pyridinamine, 3-methyl-N-nitro- has been found to have potential as a protease inhibitor, which could make it useful in the development of new drugs for the treatment of diseases such as cancer and HIV.
2. Pharmacology: This compound has also been studied for its potential as an antitumor agent, and has been found to have activity against a variety of cancer cell lines.
3. Materials Science: 2-Pyridinamine, 3-methyl-N-nitro- has been studied for its potential use in the development of new materials, including polymers and coatings.
Eigenschaften
CAS-Nummer |
18344-53-1 |
|---|---|
Produktname |
2-Pyridinamine, 3-methyl-N-nitro- |
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-(3-methylpyridin-2-yl)nitramide |
InChI |
InChI=1S/C6H7N3O2/c1-5-3-2-4-7-6(5)8-9(10)11/h2-4H,1H3,(H,7,8) |
InChI-Schlüssel |
KZVCMWYVURNVOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)N[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(N=CC=C1)N[N+](=O)[O-] |
Synonyme |
3-Methyl-N-nitropyridin-2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)



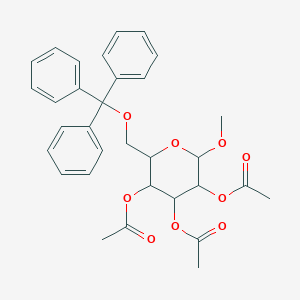
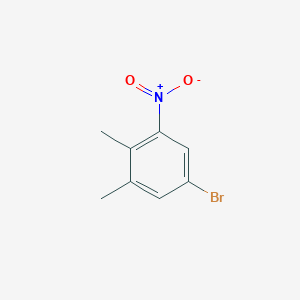
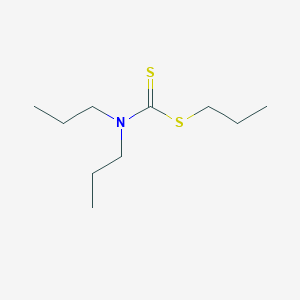





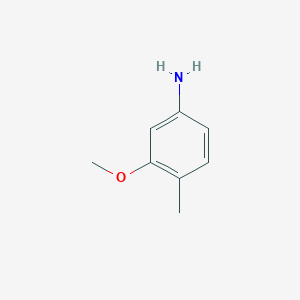
![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)